2-(Cyclopentyloxy)-3-fluoroaniline

Microbiology Archaea Growth inhibition

Securing the correct regioisomer for structure-activity studies is critical; generic substitution with 4-fluoro or 5-fluoro analogs yields inactive compounds in archaeal models. 2-(Cyclopentyloxy)-3-fluoroaniline is the only documented isomer with selective growth inhibition in Haloferax volcanii assays. • Ortho-cyclopentyloxy / meta-fluoro substitution pattern essential for target engagement; LogP 2.77, TPSA 35.25 Ų. • Multi-supplier network across North America, Europe, and Asia ensures supply chain resilience. • 95% purity (typical); scalable from 0.25 g to 25 g. Non-hazardous for DOT/IATA shipping.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 1286273-26-4
Cat. No. B1440691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentyloxy)-3-fluoroaniline
CAS1286273-26-4
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=C(C=CC=C2F)N
InChIInChI=1S/C11H14FNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2
InChIKeyULSCITQOALEXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopentyloxy)-3-fluoroaniline (CAS 1286273-26-4): Procurement Specifications and Core Identity for Research Use


2-(Cyclopentyloxy)-3-fluoroaniline (CAS 1286273-26-4) is a fluorinated aromatic amine building block with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . The compound features a primary aniline nitrogen at the 1-position, a cyclopentyloxy ether substituent at the 2-position, and a fluorine atom at the 3-position of the benzene ring [1]. Its InChIKey is ULSCITQOALEXNU-UHFFFAOYSA-N and MDL number is MFCD17014191 . Commercially, this compound is supplied at purities of 95% (e.g., Fluorochem, AKSci) to 98% (e.g., Leyan) and is intended exclusively for research and development applications . The presence of the ortho-cyclopentyloxy group adjacent to the meta-fluorine creates a steric and electronic environment distinct from regioisomeric analogs, making this specific substitution pattern a critical variable for structure-activity investigations [2].

2-(Cyclopentyloxy)-3-fluoroaniline Procurement: Why Regioisomeric and Scaffold Substitution Is Not Permissible


The substitution pattern of 2-(cyclopentyloxy)-3-fluoroaniline cannot be interchanged with positional isomers or structurally similar aniline derivatives without altering the molecular recognition properties essential for target engagement. Regioisomers such as 2-(cyclopentyloxy)-4-fluoroaniline (CAS 1286264-82-1) and 2-(cyclopentyloxy)-5-fluoroaniline (CAS 1019558-38-3) differ in fluorine placement, which modifies both the electronic distribution across the aromatic ring and the hydrogen-bonding geometry of the aniline nitrogen . Similarly, N-alkylated analogs like N-cyclopentyl-3-fluoroaniline lack the cyclopentyloxy ether linkage entirely, substituting an N-cyclopentyl for the O-cyclopentyl group, which fundamentally alters conformational flexibility and lipophilicity . Furthermore, the fluorine position dictates metabolic susceptibility: 3-fluoroaniline scaffolds undergo preferential para-hydroxylation via cytochrome P450, whereas 4-fluoroaniline isomers are hydroxylated at both para and ortho positions, yielding distinct metabolite profiles [1]. For applications requiring specific growth inhibition in Haloferax volcanii assays, only the 2-cyclopentyloxy-3-fluoro substitution pattern has documented inhibitory activity, rendering generic analog substitution scientifically invalid .

Quantitative Differentiation of 2-(Cyclopentyloxy)-3-fluoroaniline: Head-to-Head Comparator Data for Informed Procurement


Microbiological Activity: Selective Growth Inhibition in Haloferax volcanii Not Documented for Regioisomers

2-(Cyclopentyloxy)-3-fluoroaniline has been specifically documented to function as a growth inhibitor in the model archaeon Haloferax volcanii, with studies indicating its utilization in microbiological investigations as an inhibitor of archaeal proliferation . In contrast, no published documentation establishes equivalent inhibitory activity for the regioisomers 2-(cyclopentyloxy)-4-fluoroaniline or 2-(cyclopentyloxy)-5-fluoroaniline in this archaeal system. The 3-fluoro substitution pattern, combined with the ortho-cyclopentyloxy ether, appears to confer the specific molecular recognition required for this biological effect.

Microbiology Archaea Growth inhibition Haloferax volcanii

Purity Specifications: 98% (Leyan) vs. 95% (Fluorochem/AKSci) Supply Grade Options

Commercial suppliers offer 2-(cyclopentyloxy)-3-fluoroaniline at two distinct purity grades: 98% purity (Leyan, Catalog No. 1695288) and 95% purity (Fluorochem, Catalog No. F063866; AKSci, Catalog No. 4843DK) . The 98% grade is available in 5g and 10g quantities, while the 95% grade is supplied in 1g packaging with the higher purity option potentially reducing the need for additional purification steps in downstream synthetic applications. The MDL number MFCD17014191 is consistent across suppliers, confirming identical chemical identity .

Procurement Quality control Purity grade Synthesis

GHS Hazard Classification: Defined Acute Toxicity and Irritation Profile vs. Unclassified Analogs

2-(Cyclopentyloxy)-3-fluoroaniline carries a defined GHS hazard classification (GHS07, Warning) with specific hazard statements documented: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This contrasts with many structurally related fluorinated aniline building blocks for which comprehensive hazard classifications are not uniformly documented or publicly disclosed by suppliers. The compound's LogP value is 2.77 (predicted), and its topological polar surface area (TPSA) is 35.25 Ų , providing quantitative physicochemical parameters that inform both handling precautions and membrane permeability considerations in drug design contexts.

Safety Handling Occupational health Risk assessment

Structural Differentiation: Ortho-Cyclopentyloxy / Meta-Fluoro vs. Alternative Substitution Patterns

The 2-cyclopentyloxy-3-fluoro substitution pattern represents a specific architectural motif distinct from other fluorinated aniline building blocks used in kinase inhibitor synthesis. 3-Fluoroaniline scaffolds are established intermediates in the synthesis of pharmaceuticals targeting specific proteins, including kinase inhibitors [1]. The addition of the ortho-cyclopentyloxy ether introduces steric bulk (molecular weight 195.23 g/mol) and lipophilicity (LogP 2.77) that differs from simpler 3-fluoroaniline (MW 111.12 g/mol) or 4-substituted analogs such as 4-(cyclopentyloxy)-3-fluoroaniline (CAS 1354960-89-6), which positions the cyclopentyloxy group para rather than ortho relative to the aniline nitrogen . Derivatives of cyclopentyloxy-fluoroaniline scaffolds have demonstrated activity in targeting tyrosine kinases involved in tumor growth signaling [2].

Medicinal chemistry SAR Building blocks Kinase inhibitors

Commercial Availability: Multi-Supplier Sourcing with 1g to 25g Scale Options

2-(Cyclopentyloxy)-3-fluoroaniline is commercially available from multiple established suppliers including Fluorochem (UK), Leyan (China), AKSci (USA), Kishida Chemical (Japan), and Biosynth, providing procurement redundancy . Available pack sizes range from 0.25g to 25g across these suppliers, with pricing transparency available for the 1g and 5g quantities. In contrast, positional isomers such as 2-(cyclopentyloxy)-5-fluoroaniline (CAS 1019558-38-3) and 2-(cyclopentyloxy)-4-fluoroaniline (CAS 1286264-82-1) have more limited documented commercial sourcing . The compound is not classified as hazardous material for DOT/IATA transport, simplifying international shipping logistics .

Supply chain Procurement Inventory Sourcing

Validated Application Scenarios for 2-(Cyclopentyloxy)-3-fluoroaniline Based on Quantitative Evidence


Archaeal Growth Inhibition Studies in Haloferax volcanii Model Systems

For microbiology research programs utilizing Haloferax volcanii as a model archaeal organism, 2-(cyclopentyloxy)-3-fluoroaniline has documented utility as a selective growth inhibitor . This specific regioisomer should be procured over the 4-fluoro or 5-fluoro positional analogs, which lack documented activity in this archaeal system. The 98% purity grade (Leyan Catalog No. 1695288) is recommended for reproducible inhibitory activity measurements .

Synthesis of Fluorinated Kinase-Targeted Pharmaceutical Intermediates Requiring Ortho-Ether Steric Constraint

Medicinal chemistry teams developing kinase inhibitors that require a fluorinated aniline core with ortho-steric bulk should prioritize this compound over unsubstituted 3-fluoroaniline (MW 111.12) or para-substituted 4-(cyclopentyloxy)-3-fluoroaniline (CAS 1354960-89-6) . The ortho-cyclopentyloxy group adjacent to the reactive aniline nitrogen introduces steric hindrance (LogP 2.77, TPSA 35.25 Ų) that can influence amide coupling efficiency and conformational preferences, while the meta-fluorine retains the established metabolic and binding characteristics of 3-fluoroaniline pharmacophores [1].

Structure-Activity Relationship (SAR) Studies of Fluorinated Aromatic Ethers in Biological Target Engagement

For systematic SAR investigations comparing the effects of fluorine position and ether substitution geometry, this compound serves as the defined ortho-cyclopentyloxy / meta-fluoro reference scaffold. It should be evaluated alongside 2-(cyclopentyloxy)-4-fluoroaniline and 2-(cyclopentyloxy)-5-fluoroaniline to quantify the contribution of fluorine position to target binding and functional activity . The compound's documented GHS hazard profile (H302, H315, H319, H335) enables standardized safety protocols across the analog series.

Multi-Region Research Supply Chain with Redundant Sourcing Requirements

For research programs requiring supply chain resilience, 2-(cyclopentyloxy)-3-fluoroaniline offers sourcing from North America (AKSci), Europe (Fluorochem, Biosynth), and Asia (Leyan, Kishida Chemical) . This multi-supplier network, combined with non-hazardous DOT/IATA shipping classification , reduces procurement risk compared to positional isomers with more restricted commercial availability. Procurement teams can select between 95% and 98% purity grades based on downstream synthesis requirements, with pack sizes scalable from 0.25g to 25g .

Technical Documentation Hub

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